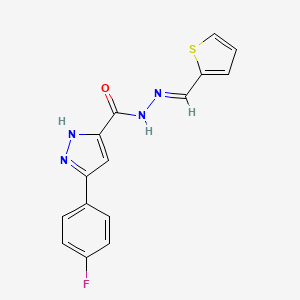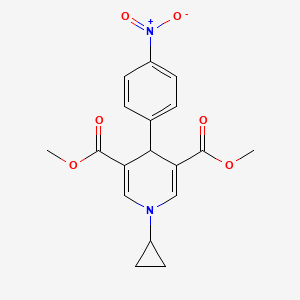![molecular formula C27H25NO6S3 B11639663 dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Se caracteriza por la presencia de múltiples grupos funcionales, incluidos los grupos metoxifenil, acetil, dimetil, tioxo y ditiol.
Métodos De Preparación
La síntesis del 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo generalmente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación de cloruro de 2-(4-metoxifenil)acetilo: Esto se logra haciendo reaccionar ácido 2-(4-metoxifenil)acético con cloruro de tionilo.
Síntesis de 2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ona: Esto implica la ciclización de un precursor apropiado en presencia de una base.
Reacción de condensación: El paso final implica la condensación de los intermedios sintetizados con 1,3-ditiol-4,5-dicarboxilato de dimetilo en condiciones de reacción específicas, como el uso de un solvente adecuado y un catalizador
Análisis De Reacciones Químicas
El 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción de los grupos carbonilo a alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos en condiciones apropiadas
Aplicaciones Científicas De Investigación
El 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se ha estudiado por sus potenciales actividades antiinflamatorias y antioxidantes.
Síntesis orgánica: El compuesto sirve como un intermedio valioso en la síntesis de otros compuestos heterocíclicos, que son importantes en el desarrollo de productos farmacéuticos y agroquímicos.
Ciencia de materiales: Debido a sus propiedades estructurales únicas, el compuesto se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas
Mecanismo De Acción
El mecanismo de acción del 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo implica su interacción con objetivos moleculares específicos. Se cree que el compuesto ejerce sus efectos a través de la inhibición de enzimas clave involucradas en las vías inflamatorias. Los estudios de acoplamiento molecular han demostrado que el compuesto se une a los sitios activos de estas enzimas, bloqueando así su actividad y reduciendo la inflamación .
Comparación Con Compuestos Similares
El 2,2-dimetil-4-(1H)-ilideno{1-[(4-metoxifenil)acetil]-2,2-dimetil-3-tioxo-2,3-dihidroquinolin-4(1H)-ilideno}-1,3-ditiol-4,5-dicarboxilato de dimetilo se puede comparar con otros compuestos similares, como:
Derivados del ácido 2-(4-metoxifenil)acético: Estos compuestos comparten la porción metoxifenilacetilo y exhiben actividades biológicas similares.
Derivados de quinolina: Los compuestos con estructuras de quinolina son conocidos por sus diversas propiedades farmacológicas, incluidas las actividades antiinflamatorias y antimicrobianas.
Derivados de ditiol: Estos compuestos se estudian por sus propiedades antioxidantes y sus posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C27H25NO6S3 |
|---|---|
Peso molecular |
555.7 g/mol |
Nombre IUPAC |
dimethyl 2-[1-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H25NO6S3/c1-27(2)23(35)20(26-36-21(24(30)33-4)22(37-26)25(31)34-5)17-8-6-7-9-18(17)28(27)19(29)14-15-10-12-16(32-3)13-11-15/h6-13H,14H2,1-5H3 |
Clave InChI |
OWUYPDCYDXAJKM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)CC4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)
![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
